Lidocaine-D10

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

利多卡因-d10 是利多卡因的氘代形式,利多卡因是一种广泛使用的局部麻醉剂和抗心律失常药物。 氘标记(d10)使其特别适用于作为质谱法中定量各种生物样品中利多卡因的内标 . 利多卡因本身首次合成于 1943 年,此后因其在麻醉组织和治疗心律失常方面的功效而成为人类和兽医医学中的支柱 .

作用机制

利多卡因-d10 与利多卡因一样,通过抑制神经细胞膜中的电压门控钠通道发挥作用。这种抑制阻止了神经冲动的产生和传导,从而导致局部麻醉。 分子靶标包括各种钠通道亚型,如 Na_v1.2、Na_v1.5、Na_v1.7 和 Na_v1.8 . 通过阻断这些通道,利多卡因还通过稳定心脏膜和防止异常电活动而表现出抗心律失常特性 .

类似化合物:

普鲁卡因: 另一种局部麻醉剂,但作用持续时间更短,代谢途径不同。

布比卡因: 一种作用时间更长的局部麻醉剂,效力更高,但心脏毒性风险也更高。

罗哌卡因: 类似于布比卡因,但安全性更高。

利多卡因-d10 的独特性: 利多卡因-d10 的独特性在于其氘标记,使其成为分析化学中不可估量的工具。 氘原子提供了明显的质量差,允许使用质谱法在复杂的生物基质中精确定量利多卡因 .

生化分析

Biochemical Properties

Lidocaine-D10, like its parent compound Lidocaine, plays a significant role in biochemical reactions. It primarily acts by blocking sodium channels, thereby inhibiting the conduction of nerve impulses . This action is crucial in its primary function as a local anesthetic .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. For instance, it has been shown to decrease the growth, migration, and invasion of gastric carcinoma cells . This is achieved through the up-regulation of miR-145 expression and further inactivation of MEK/ERK and NF-κB signaling pathways .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. This compound exerts its effects primarily by binding to voltage-gated sodium channels on nerve cell membranes . This binding inhibits the influx of sodium ions, preventing the initiation and propagation of action potentials, which results in a reversible interruption of nociceptive conduction, blocking the transmission of pain impulses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. For instance, a study on the dermal effects and pharmacokinetic evaluation of Lidocaine/prilocaine cream in healthy Chinese volunteers showed that after the removal of the residual anesthetic cream, there was a vascular biphasic response with initial transient blanching which reaches a peak at 4.5 h and later more persisting period erythema .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, in a study on local anesthesia for adult rodents, Lidocaine was used intravenously in dogs to provide systemic analgesia, ventricular antiarrhythmic treatment, and multiorgan dysfunction attenuation .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by CYP1A2, but minor involvement of CYP3A4 is also observed . The major route is deethylation to monoethylglycinexylidide (MEGX) and further deethylation to glycinexylidide and hydrolysis to 2,6-xylidine .

Transport and Distribution

This compound is rapidly absorbed post-administration and has a large volume of distribution . It is extensively metabolized, with around 80% of the dose excreted as metabolites .

Subcellular Localization

Given its mechanism of action, it is likely to be localized at the cell membrane where it interacts with voltage-gated sodium channels

准备方法

合成路线和反应条件: 利多卡因-d10 的合成涉及在利多卡因分子中引入氘原子。这可以通过各种方法实现,包括在合成过程中使用氘代试剂或溶剂。一种常见的方法是从 2,6-二甲基苯胺开始,使其与氯乙酰氯反应生成 2-氯-N-(2,6-二甲基苯基)乙酰胺。 然后在氘代溶剂存在下,使该中间体与二乙胺反应生成利多卡因-d10 .

工业生产方法: 利多卡因-d10 的工业生产遵循类似的合成路线,但规模更大。该过程涉及对反应条件的严格控制,以确保高产率和纯度。使用氘代溶剂和试剂对于实现所需的氘标记至关重要。 最终产品通常使用重结晶或色谱等技术进行纯化,以确保其符合作为分析标准品使用的要求 .

化学反应分析

反应类型: 利多卡因-d10 与其非氘代对应物一样,会发生各种化学反应,包括:

氧化: 利多卡因可以氧化生成单乙基甘氨酰二甲基苯胺(MEGX),这是一种保留部分药理活性的代谢产物.

还原: 还原反应不太常见,但在特定条件下会发生。

取代: 利多卡因可以发生取代反应,特别是在强亲核试剂存在的情况下。

常用试剂和条件:

氧化: 常见的氧化剂包括生物系统中的细胞色素 P450 酶。

取代: 强亲核试剂(如甲醇钠)可以促进取代反应。

主要产品:

氧化: 单乙基甘氨酰二甲基苯胺(MEGX)

取代: 根据所用亲核试剂的不同,有各种取代衍生物.

科学研究应用

利多卡因-d10 广泛应用于科学研究,特别是在以下领域:

化学: 作为质谱法中定量利多卡因及其代谢产物的内标。

生物学: 研究利多卡因在各种生物系统中的药代动力学和代谢。

医学: 研究利多卡因制剂的疗效和安全性。

相似化合物的比较

Procaine: Another local anesthetic but with a shorter duration of action and different metabolic pathways.

Bupivacaine: A longer-acting local anesthetic with a higher potency but also a higher risk of cardiotoxicity.

Ropivacaine: Similar to bupivacaine but with a better safety profile.

Uniqueness of Lidocaine-d10: this compound’s uniqueness lies in its deuterium labeling, which makes it an invaluable tool in analytical chemistry. The deuterium atoms provide a distinct mass difference that allows for precise quantification of lidocaine in complex biological matrices using mass spectrometry .

属性

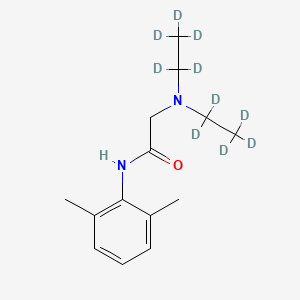

IUPAC Name |

2-[bis(1,1,2,2,2-pentadeuterioethyl)amino]-N-(2,6-dimethylphenyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O/c1-5-16(6-2)10-13(17)15-14-11(3)8-7-9-12(14)4/h7-9H,5-6,10H2,1-4H3,(H,15,17)/i1D3,2D3,5D2,6D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNJVILVZKWQKPM-JKSUIMTKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC(=O)NC1=C(C=CC=C1C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])N(CC(=O)NC1=C(C=CC=C1C)C)C([2H])([2H])C([2H])([2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.40 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

851528-09-1 |

Source

|

| Record name | 851528-09-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

A: [] Combining a short middle-bore capillary column with a thicker stationary phase and a short narrow-bore separation column with a thinner stationary phase in gas chromatography allows for the rapid screening of non-volatile drugs. This combination leverages the benefits of both column types, potentially leading to improved separation efficiency and shorter analysis times.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。